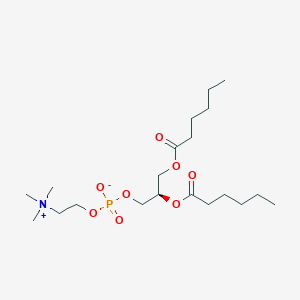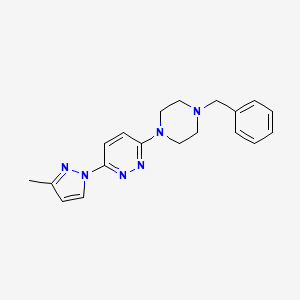![molecular formula C11H17IO2 B2490068 Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 1561865-37-9](/img/structure/B2490068.png)
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate: is an organic compound with the molecular formula C11H17IO2 and a molecular weight of 308.16 g/mol . This compound is characterized by its bicyclic structure, which includes a methyl ester and an iodomethyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the iodination of a precursor compound, such as Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. The reaction is carried out under specific conditions to ensure the selective introduction of the iodine atom .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of Methyl 4-(methyl)bicyclo[2.2.2]octane-1-carboxylate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Methyl 4-(methyl)bicyclo[2.2.2]octane-1-carboxylate.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate involves its reactivity due to the presence of the iodomethyl group. This group can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-(methyl)bicyclo[2.2.2]octane-1-carboxylate
Comparison:
- Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its hydroxymethyl and methyl counterparts.
- The iodomethyl group allows for a wider range of substitution reactions, making it a more versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWKAPHWJNCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)
![3-(2-CHLOROPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2489989.png)

![6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline](/img/structure/B2489993.png)



![1-(6-Cyclobutylpyrimidin-4-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2490000.png)

![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)

![7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione](/img/structure/B2490007.png)
![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)
